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Compound of Interest

Compound Name: 1,3-Dichlorotetrafluoroacetone

Cat. No.: B085840 Get Quote

An In-Depth Technical Guide to 1,3-Dichlorotetrafluoroacetone: Properties, Reactivity, and

Applications

Introduction
1,3-Dichlorotetrafluoroacetone (DCTFA), with the chemical formula C₃Cl₂F₄O, is a

halogenated ketone that serves as a highly reactive and versatile building block in synthetic

chemistry. Its structure, featuring a central carbonyl group flanked by two chlorodifluoromethyl

moieties, imparts unique electronic properties that drive its reactivity. The strong electron-

withdrawing nature of the halogen atoms renders the carbonyl carbon highly electrophilic,

making it susceptible to a wide range of nucleophilic attacks. This guide provides a

comprehensive overview of the chemical properties, reactivity, and handling of DCTFA for

researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile
DCTFA is a colorless liquid under standard conditions. Its physical and chemical properties are

summarized in the table below.
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Property Value Source(s)

IUPAC Name
1,3-dichloro-1,1,3,3-

tetrafluoropropan-2-one

Synonyms

DCTFA,

Bis(chlorodifluoromethyl)

ketone

CAS Number 127-21-9

Molecular Formula C₃Cl₂F₄O

Molecular Weight 198.93 g/mol

Appearance Clear colorless liquid

Boiling Point 44 °C

Density 1.52 g/cm³

Refractive Index 1.33

Spectroscopic Characterization
The spectroscopic data for DCTFA provide critical insights into its molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band

corresponding to the C=O stretching vibration. This band is typically found at a higher

wavenumber than in non-halogenated ketones due to the inductive effect of the

electronegative halogens. Data is available from sources such as the NIST WebBook and

SpectraBase.

Mass Spectrometry (MS): Electron ionization mass spectrometry reveals a molecular ion

peak and characteristic fragmentation patterns resulting from the loss of chlorine, fluorine,

and CO groups. The isotopic signature of the two chlorine atoms is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed analyses are sparse in

readily available literature, ¹³C NMR would show a resonance for the carbonyl carbon

significantly shifted downfield, in addition to the signal for the two equivalent -CF₂Cl carbons.
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¹⁹F NMR spectroscopy is also a crucial tool for characterizing fluorinated compounds like

DCTFA.

Chemical Reactivity and Mechanisms
The reactivity of DCTFA is dominated by the electrophilic nature of the carbonyl carbon and the

presence of two potential leaving groups (chloride ions) on the α-carbons.

Reactivity at the Carbonyl Group
The carbonyl carbon in DCTFA is highly electron-deficient due to the potent inductive (-I) effect

of the four fluorine and two chlorine atoms. This makes it an exceptionally strong electrophile,

readily attacked by a wide array of nucleophiles. This reactivity is analogous to that of other

perhalogenated ketones like hexafluoroacetone.

Caption: SN2 displacement of a chloride by a thiolate nucleophile.

Photochemistry
The photochemistry of DCTFA has been a subject of study. Upon excitation with UV light, it can

undergo photodissociation. The primary process involves the cleavage of a carbon-chlorine

bond to generate chlorodifluoromethyl radicals (•CF₂Cl). These highly reactive radical species

can then participate in various subsequent reactions. Studies have investigated the behavior of

both the excited singlet and triplet states of the molecule, revealing complex decomposition

pathways.

Synthesis and Applications
While specific industrial synthesis routes for DCTFA are proprietary, general methods for

producing halogenated ketones often involve the direct halogenation of a ketone precursor or

the oxidation of a corresponding halogenated alcohol. For example, the non-fluorinated analog,

1,3-dichloroacetone, can be synthesized by the direct chlorination of acetone or the oxidation

of 1,3-dichloro-2-propanol.

The unique reactivity of DCTFA makes it a valuable intermediate in organic synthesis,

particularly for the introduction of fluorinated moieties into target molecules.
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Pharmaceutical and Agrochemical Synthesis: Halogenated functional groups are prevalent in

many active pharmaceutical ingredients and agrochemicals. The bifunctional nature of

DCTFA allows for the construction of complex heterocyclic systems. Its non-fluorinated

counterpart, 1,3-dichloroacetone, is a key intermediate in the synthesis of drugs like

ciprofloxacin.

Cross-Linking Agent: Drawing parallels from 1,3-dichloroacetone's utility, DCTFA can be

employed as a robust reagent for cross-linking biomolecules, such as in the formation of

bicyclic peptides by bridging cysteine residues.

Building Block for Fluorinated Materials: The chlorodifluoromethyl groups can be further

elaborated, making DCTFA a precursor for various fluorinated polymers and specialty

materials.

Safety and Handling
1,3-Dichlorotetrafluoroacetone is a hazardous chemical and must be handled with stringent

safety precautions.

Hazards: It is toxic if swallowed, inhaled, or absorbed through the skin. It is a strong irritant to

the eyes and skin and can cause burns. Long-term exposure may affect the central nervous

system.

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated

chemical fume hood. Wear appropriate PPE, including:

Chemical safety goggles and a face shield.

Solvent-resistant gloves (e.g., nitrile or neoprene).

A lab coat and closed-toe shoes.

In case of insufficient ventilation, use a certified respirator.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from

incompatible substances such as strong oxidizing agents and bases.

First Aid:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper

and lower eyelids. Seek immediate medical attention.

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing. Seek immediate medical attention.

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical

attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.

Caption: Workflow for the safe handling of 1,3-Dichlorotetrafluoroacetone.

Illustrative Experimental Protocol
The following is a generalized, illustrative protocol for the reaction of DCTFA with a thiol, based

on established procedures for similar bifunctional electrophiles.

Objective: Synthesis of a bis(alkylthio)tetrafluoroacetone derivative.

Materials:

1,3-Dichlorotetrafluoroacetone (DCTFA)

Thiol (e.g., Ethanethiol) (2.2 equivalents)

A non-nucleophilic base (e.g., Triethylamine) (2.5 equivalents)

Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF)

Standard glassware for inert atmosphere reactions

Procedure:

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a nitrogen inlet.
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Reagent Preparation: In the flask, dissolve the thiol (2.2 eq) and triethylamine (2.5 eq) in

anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

Addition of DCTFA: Prepare a solution of DCTFA (1.0 eq) in a small amount of anhydrous

THF and load it into the dropping funnel.

Reaction: Add the DCTFA solution dropwise to the stirred thiol/base mixture over 30 minutes,

maintaining the temperature at 0 °C. The causality for the slow, cold addition is to control the

exothermic reaction and minimize the formation of side products.

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room

temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the

consumption of the starting material.

Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of

ammonium chloride. Transfer the mixture to a separatory funnel.

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl

acetate) three times.

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate the solvent under reduced pressure. The crude product can be purified by flash

column chromatography on silica gel to yield the desired bis(ethylthio)tetrafluoroacetone.

The self-validating aspect of this protocol lies in the clear consumption of starting material

and the appearance of a new, less polar spot on the TLC plate, which can be confirmed by

spectroscopic analysis of the purified product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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